BenchChemオンラインストアへようこそ!

7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid

MPS1 kinase cancer therapeutics spindle assembly checkpoint

7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid (CAS 1422344-26-0, molecular formula C₈H₁₃NO₃, MW 171.19 g/mol) is a spirocyclic compound comprising an azetidine ring and a tetrahydropyran ring joined at a single spiro carbon, functionalized with a carboxylic acid at the 5-position. Its rigid, three-dimensional scaffold introduces pronounced steric and stereoelectronic constraints, making it a valuable building block in medicinal chemistry for the construction of compound libraries targeting GPCRs, kinases, and ion channels.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 1422344-26-0
Cat. No. B3239834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
CAS1422344-26-0
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1COCC(C12CNC2)C(=O)O
InChIInChI=1S/C8H13NO3/c10-7(11)6-3-12-2-1-8(6)4-9-5-8/h6,9H,1-5H2,(H,10,11)
InChIKeyMNUFQAGNTIWDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid (CAS 1422344-26-0): Spirocyclic Building Block for Medicinal Chemistry Procurement


7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid (CAS 1422344-26-0, molecular formula C₈H₁₃NO₃, MW 171.19 g/mol) is a spirocyclic compound comprising an azetidine ring and a tetrahydropyran ring joined at a single spiro carbon, functionalized with a carboxylic acid at the 5-position . Its rigid, three-dimensional scaffold introduces pronounced steric and stereoelectronic constraints, making it a valuable building block in medicinal chemistry for the construction of compound libraries targeting GPCRs, kinases, and ion channels . The carboxylic acid functionality enables facile derivatization into amides, esters, and other conjugates, while the spirocyclic core imposes conformational rigidity that can enhance target selectivity relative to flexible linear analogs .

Why In-Class 7-Oxa-2-azaspiro[3.5]nonane Analogs Cannot Be Automatically Substituted: Structural Rigidity and Functional Handle Differentiation


Although the 7-oxa-2-azaspiro[3.5]nonane scaffold is shared among multiple spirocyclic building blocks, the presence and position of the carboxylic acid group at the 5-position on the tetrahydropyran ring fundamentally alters physicochemical properties, reactivity, and potential biological interactions. The 5-carboxylic acid variant is structurally distinct from the 1-carboxylic acid regioisomer, which has been specifically characterized as a bioisostere of pipecolic acid [1]. The 2-Boc-protected 5-carboxylic acid derivative (CAS 1251009-59-2) has been extensively utilized in patent literature as an intermediate for MPS1 kinase inhibitor synthesis, demonstrating target engagement with IC₅₀ values as low as 2 nM [2]. The free acid (CAS 1422344-26-0) provides a versatile unprotected handle for direct amidation or esterification without requiring deprotection steps, offering synthetic efficiency advantages over Boc-protected or positionally isomeric alternatives [1]. Substituting with the 1-carboxylic acid regioisomer, the 5-oxa-2-azaspiro[3.5]nonane variant, or the non-carboxylic acid parent scaffold would alter both the spatial orientation of the acid handle and the resulting pharmacophore geometry, potentially compromising target binding and synthetic utility in structure-activity relationship campaigns.

Quantitative Differentiation Evidence: 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid vs. Closest Analogs


MPS1 Kinase Inhibitory Potency: 5-Carboxylic Acid Derivative Achieves Nanomolar IC₅₀

The Boc-protected derivative 2-(tert-butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid (CAS 1251009-59-2) has been used as an intermediate to generate MPS1 kinase inhibitors with potent activity. In biochemical assays against full-length Mps1 kinase, derivatives built on this scaffold achieved IC₅₀ values of 2 nM [1]. A related derivative demonstrated IC₅₀ of 0.400 nM in a cellular assay measuring MPS1 inhibition in human HeLa cells via reduction of the spindle assembly checkpoint [2]. By comparison, the 7-oxa-2-azaspiro[3.5]nonane hydrochloride scaffold (CAS 1417633-09-0), which lacks the 5-carboxylic acid functionality, is described in patent literature as a reagent for MPS1 inhibitor synthesis but does not itself report direct inhibitory activity . The free carboxylic acid 7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid serves as the unprotected precursor to these highly potent MPS1-targeting compounds.

MPS1 kinase cancer therapeutics spindle assembly checkpoint

Positional Isomer Differentiation: 5-Carboxylic Acid vs. 1-Carboxylic Acid Regioisomer in Bioisostere Applications

The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid regioisomer has been explicitly reported as a bioisostere of pipecolic acid, with functionalized derivatives synthesized for drug design applications [1]. The 5-carboxylic acid regioisomer (target compound) places the acid functionality at a different position on the tetrahydropyran ring, altering both the spatial vector of hydrogen bond donor/acceptor interactions and the overall molecular shape. While the 1-carboxylic acid variant has been subjected to systematic derivatization studies [1], no equivalent systematic study has been published for the 5-carboxylic acid variant, indicating a gap in the literature that represents an opportunity for novel SAR exploration. The different carboxylic acid placement (position 5 vs. position 1 on the spiro system) yields distinct pharmacophore geometries, making these compounds non-interchangeable in medicinal chemistry campaigns.

bioisostere design pipecolic acid replacement conformational constraint

Patent Landscape Differentiation: 5-Carboxylic Acid in Heterocyclic Inhibitor Patent Families

The 7-oxa-2-azaspiro[3.5]nonane scaffold appears as a defined heterocyclyl substituent in patent RU0002673079C2 (Kenser Research Technology Limited), where it is listed alongside other spirocyclic amines (2-oxa-6-azaspiro[3.4]octane, 2-oxa-6-azaspiro[3.3]heptane, 6-oxa-2-azaspiro[3.4]octane, etc.) as a permitted R1 group in a generic Markush structure of heterocyclic inhibitor compounds [1]. Separately, the 2-Boc-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid scaffold is employed in multiple kinase inhibitor patents targeting MPS1, RET, GPR39, RIPK1, KRAS G12D, and Pan-JAKs . The free acid form (CAS 1422344-26-0) is the direct precursor to the Boc-protected intermediate used in these patent filings, placing it at a strategically advantageous position in the synthetic pathway to patentable kinase inhibitor chemotypes.

patent analysis kinase inhibitor intellectual property

Physicochemical Property Comparison: LogP and Synthetic Accessibility

The target compound 7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid has a calculated LogP of 0.0259 , indicating balanced hydrophilicity consistent with the carboxylic acid functional group. The 2-Boc-protected derivative (CAS 1251009-59-2) has been synthesized and is commercially available with purity specifications of ≥95% and batch-specific quality control documentation including NMR, HPLC, and GC . The parent scaffold 7-oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3) lacks the carboxylic acid functionality and has a correspondingly different physicochemical profile . A patent (CN110551133A) describes an industrial synthesis method for tert-butyl-5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, a related 5-substituted derivative, achieving 92% yield in the key oxidation step, demonstrating the synthetic tractability of 5-position functionalization on this scaffold [1].

physicochemical properties drug-likeness synthetic tractability

Optimal Procurement Scenarios for 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid: Where This Scaffold Delivers Maximum Value


MPS1 Kinase Inhibitor Lead Optimization Programs

For medicinal chemistry teams developing MPS1 kinase inhibitors for oncology applications, the free acid form 7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid provides the optimal starting material. Derivatives built on the Boc-protected 5-carboxylic acid scaffold have demonstrated MPS1 inhibitory activity with IC₅₀ values as low as 0.400 nM in cellular assays and 2 nM in biochemical assays [1][2]. Direct procurement of the free acid enables rapid amide coupling with diverse amine fragments to generate screening libraries without the added step of Boc deprotection, accelerating hit-to-lead timelines.

Novel Chemical Space Exploration via Positional Isomer Scanning

Research groups conducting systematic SAR by regioisomer scanning of spirocyclic carboxylic acids should include 7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid alongside the 1-carboxylic acid regioisomer. While the 1-carboxylic acid variant has been characterized as a pipecolic acid bioisostere with published functionalized derivatives [3], the 5-carboxylic acid regioisomer remains relatively unexplored, offering opportunities for novel IP generation and discovery of unique target engagement profiles.

Multi-Target Kinase Inhibitor Library Synthesis

For organizations building spirocyclic compound libraries for high-throughput screening against diverse kinase targets (MPS1, RET, GPR39, RIPK1, KRAS G12D, Pan-JAKs), the 5-carboxylic acid scaffold is a strategically valuable core. Its presence across multiple patent families targeting distinct kinases indicates broad compatibility with kinase ATP-binding site pharmacophores, while the free acid handle enables efficient parallel synthesis of diverse amide, ester, and heterocyclic derivatives for screening cascade progression.

Polar Drug-like Fragment and PROTAC Linker Development

The combination of the rigid spirocyclic core, balanced LogP (0.0259) , and free carboxylic acid makes this compound suitable as a polar fragment for fragment-based drug discovery or as a building block for PROTAC linker design. The carboxylic acid can be directly conjugated to amine-terminated linker moieties, while the spirocyclic core introduces conformational constraint that may enhance ternary complex formation in targeted protein degradation applications.

Quote Request

Request a Quote for 7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.